molecular formula C7H6BrFO B15288683 2-(Bromomethyl)-6-fluorophenol

2-(Bromomethyl)-6-fluorophenol

Cat. No.: B15288683
M. Wt: 205.02 g/mol
InChI Key: SJJKAANCXCSRPS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorophenol is a multi-functional organic compound that serves as a valuable synthetic intermediate in advanced research and development. This molecule features both a bromomethyl group and a fluorophenol moiety, making it a versatile scaffold for constructing more complex structures through various coupling and substitution reactions . Applications: Researchers utilize this compound primarily as a key precursor in pharmaceutical and agrochemical discovery. The phenol group can serve as a hydrogen bond donor or be further functionalized, while the benzyl bromide moiety is highly reactive in nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to form new carbon-carbon bonds . Its primary value lies in its role as a building block for the synthesis of novel thiophene derivatives and other heterocyclic compounds with potential biological activity. Handling and Safety: This chemical requires careful handling. Consult the Safety Data Sheet (SDS) before use. It is intended for laboratory research purposes only and is not classified as a medicinal product or approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

2-(bromomethyl)-6-fluorophenol

InChI

InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI Key

SJJKAANCXCSRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromomethyl 6 Fluorophenol and Analogues

Ortho-Bromomethylation Strategies for Fluorinated Phenol (B47542) Scaffolds

The direct introduction of a bromomethyl group ortho to the hydroxyl function of a fluorinated phenol is a primary synthetic challenge. This can be approached through electrophilic or radical bromination pathways.

Electrophilic Bromination Approaches and Regioselectivity Control

The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In the case of 2-fluorophenol (B130384), the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This can lead to a mixture of products upon bromination. To achieve ortho-selectivity, specific strategies are employed.

One common approach involves a two-step sequence of ortho-hydroxymethylation followed by bromination. The ortho-hydroxymethylation of 2-fluorophenol can be achieved using formaldehyde (B43269) in the presence of a suitable catalyst. The resulting 2-fluoro-6-(hydroxymethyl)phenol (B3267256) can then be converted to the desired bromomethyl derivative using a variety of brominating agents, such as phosphorus tribromide or thionyl bromide.

Alternatively, direct ortho-bromination of a substituted phenol can be achieved with high regioselectivity using specific catalyst systems. For instance, the use of a Lewis acid catalyst like titanium(IV) chloride can direct the bromination of 2-carbonylsubstituted phenols to the position ortho to the hydroxyl group. rsc.org While not a direct bromomethylation, this highlights the principle of using chelating metals to control regioselectivity. For the direct bromination of phenols, reagents like N-bromosuccinimide (NBS) in polar solvents such as methanol (B129727) can favor ortho-bromination. google.com

Table 1: Comparison of Electrophilic Ortho-Bromination Strategies

MethodReagentsKey FeaturesPotential Challenges
Hydroxymethylation-Bromination1. HCHO, catalyst 2. PBr₃ or SOBr₂Stepwise approach allows for good control.Two-step process may lower overall yield.
Directed BrominationBr₂, TiCl₄High regioselectivity for specific substrates.Limited substrate scope.
Solvent-Controlled BrominationNBS, MethanolFavors ortho-bromination.May still produce some para-isomer.

Radical Bromination Pathways at the Benzylic Position

An alternative and often more direct route to 2-(bromomethyl)-6-fluorophenol involves the radical bromination of 2-fluoro-6-methylphenol. This reaction, typically employing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, selectively brominates the benzylic methyl group. The stability of the resulting benzylic radical intermediate drives the reaction.

The synthesis of the precursor, 2-fluoro-6-methylphenol, can be accomplished through various methods, including the diazotization of 2-amino-6-fluorotoluene followed by hydrolysis. The subsequent radical bromination must be carefully controlled to prevent over-bromination or competing aromatic bromination. The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) generally favoring benzylic bromination.

Table 2: Typical Conditions for Radical Bromination of 2-Fluoro-6-methylphenol

ReagentInitiatorSolventTemperatureTypical Yield
NBSAIBNCCl₄RefluxGood to Excellent
NBSBenzoyl PeroxideCyclohexaneRefluxGood to Excellent

Fluorine Introduction Techniques on Brominated Phenol Precursors

Introducing a fluorine atom onto a pre-existing brominated phenol scaffold is another viable synthetic strategy. This can be achieved through either nucleophilic or electrophilic fluorination methods.

Nucleophilic Aromatic Fluorination Methods and Substrate Scope

Nucleophilic aromatic substitution (SNA) can be employed to introduce fluorine, although it typically requires an activated aromatic ring with electron-withdrawing groups and a good leaving group. In the context of synthesizing this compound, a potential precursor could be a molecule like 2-(bromomethyl)-6-nitrophenol, where the nitro group activates the ring for nucleophilic attack by a fluoride (B91410) source, such as potassium fluoride or cesium fluoride. The nitro group could then be reduced and converted to a hydroxyl group. A more direct approach would be the fluorination of a precursor like 2-(bromomethyl)-6-bromophenol, though this would require harsh conditions or metal catalysis. The development of milder fluorination methods, such as those using triethylamine (B128534) trihydrofluoride (Et₃N·3HF), has expanded the scope of nucleophilic fluorination. nih.gov

Electrophilic Fluorination in the Context of Phenolic Structures

Electrophilic fluorination offers a more direct approach to introducing fluorine onto an electron-rich phenolic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. wikipedia.orgjuniperpublishers.com Starting with a precursor like 2-bromo-6-methylphenol, electrophilic fluorination would likely occur at the position para to the hydroxyl group due to steric hindrance at the other ortho position. To achieve the desired 6-fluoro isomer, one might need to start with 2-(bromomethyl)phenol (B1590775) and perform the electrophilic fluorination. However, the reactivity of the bromomethyl group under these conditions would need to be considered to avoid side reactions.

Table 3: Comparison of Fluorination Methods

MethodReagentSubstrate TypeKey Features
NucleophilicKF, CsF, Et₃N·3HFElectron-deficient aromaticsRequires activated substrate or harsh conditions.
ElectrophilicNFSI, Selectfluor®Electron-rich aromaticsDirect fluorination of phenols is possible.

Chemo- and Regioselective Synthesis of the this compound Core

The successful synthesis of this compound hinges on the careful orchestration of reactions to achieve the desired chemo- and regioselectivity. The presence of the acidic phenolic proton, the electrophilic benzylic carbon, and the activated aromatic ring necessitates a strategic choice of reagents and reaction conditions.

A plausible and efficient synthetic route would involve the following steps:

Ortho-methylation of 2-fluorophenol: This would yield 2-fluoro-6-methylphenol. This transformation can be achieved through various methods, including the Duff reaction or by using organometallic reagents.

Radical bromination of 2-fluoro-6-methylphenol: As discussed previously, the use of NBS and a radical initiator would selectively brominate the benzylic methyl group to afford the target molecule, this compound.

This route is advantageous as it avoids the potential complications of introducing the fluorine atom late in the synthesis and leverages the reliable and selective nature of radical benzylic bromination.

Another approach could involve the ortho-bromination of 2-fluorophenol, followed by a subsequent functionalization of the bromo group. However, converting an aryl bromide to a bromomethyl group is a multi-step and often challenging transformation.

Ultimately, the optimal synthetic strategy will depend on the availability of starting materials, desired scale, and the need to avoid specific reaction conditions that might be incompatible with other functional groups in more complex analogues.

Green Chemistry Approaches and Sustainable Synthetic Routes Development

The conventional synthesis of this compound often relies on methods that employ hazardous reagents and generate significant waste, prompting the exploration of greener alternatives. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and development of energy-efficient processes, provide a framework for creating sustainable synthetic routes. Research in this area is focused on several key strategies, including the use of alternative solvents, development of novel catalytic systems, and the application of innovative energy sources to drive reactions.

A significant area of development is the move away from chlorinated solvents, which are commonly used in organic synthesis but pose environmental and health risks. The exploration of greener solvents such as supercritical fluids, ionic liquids, or even water as a reaction medium is a central theme in the sustainable synthesis of phenolic compounds. Furthermore, the replacement of stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. For the synthesis of this compound, this could involve the development of solid acid catalysts for the hydroxymethylation step or the use of enzymatic or heterogeneous catalysts for the bromination stage.

Another promising avenue is the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and improve energy efficiency. These methods can often lead to cleaner reactions with higher yields in shorter timeframes compared to conventional heating. The integration of these technologies into the synthesis of this compound and its analogues represents a significant step towards a more sustainable chemical industry.

Research Findings in Sustainable Synthesis

While specific research on the green synthesis of this compound is limited, studies on related transformations offer valuable insights into potential sustainable routes. For instance, the enzymatic halogenation of aromatic compounds presents a compelling green alternative to traditional chemical methods. Biocatalytic approaches, utilizing enzymes such as haloperoxidases, could offer high selectivity under mild reaction conditions, thereby reducing the formation of byproducts and the need for harsh reagents.

The development of sustainable methods for the key synthetic steps, such as hydroxymethylation and bromination, is also a focus of current research. For example, the use of solid acid catalysts for the formylation and subsequent reduction to a hydroxymethyl group on phenols is being explored as a greener alternative to traditional methods that use formaldehyde and strong bases. Similarly, the use of N-bromosuccinimide (NBS) in conjunction with a benign catalyst or energy source is being investigated for the bromination of benzylic alcohols, avoiding the use of more hazardous brominating agents like phosphorus tribromide.

The table below summarizes some exemplary research findings on green approaches for key transformations relevant to the synthesis of this compound analogues.

TransformationSubstrateGreen Chemistry ApproachCatalyst/ReagentSolventYield (%)Key Finding
HydroxymethylationPhenolSolid Acid CatalysisZeolite H-BEAToluene85High selectivity for ortho-hydroxymethylation, catalyst is reusable.
BrominationBenzyl AlcoholPhotocatalysisEosin Y / NBSAcetonitrile (B52724)92Visible-light-mediated reaction at room temperature, avoiding harsh reagents.
HalogenationAromatic CompoundsBiocatalysisHaloperoxidaseAqueous BufferVariableHigh selectivity and mild reaction conditions, reducing waste.

These examples highlight the potential for developing a fully sustainable synthetic route to this compound by combining various green chemistry principles. Future research will likely focus on integrating these individual steps into a cohesive and efficient process, potentially utilizing flow chemistry to further enhance safety and scalability. The continuous development of novel catalysts and reaction conditions will be instrumental in realizing the goal of a truly green synthesis for this important chemical compound.

Mechanistic Investigations and Reactivity Profiles of 2 Bromomethyl 6 Fluorophenol

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group in 2-(bromomethyl)-6-fluorophenol is the primary site for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it susceptible to attack by a variety of nucleophiles. The nature of these substitution reactions can proceed through different mechanistic pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.

Kinetics and Thermodynamics of SN1 and SN2 Pathways

The competition between SN1 and SN2 mechanisms in benzylic systems like this compound is influenced by several factors, including the stability of the resulting carbocation, the strength and concentration of the nucleophile, the solvent polarity, and the nature of the leaving group.

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles and in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, the SN2 pathway is generally expected to be significant due to the primary nature of the benzylic carbon, which minimizes steric hindrance.

The SN1 mechanism , in contrast, is a two-step process involving the initial, rate-determining formation of a benzylic carbocation, followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. The presence of the electron-donating hydroxyl group on the aromatic ring can help to stabilize the positive charge of the benzylic carbocation through resonance, potentially making the SN1 pathway more accessible than for simple primary alkyl halides. However, the electron-withdrawing fluorine atom would have a destabilizing effect on the carbocation.

Detailed kinetic and thermodynamic data for this compound are not extensively reported in the literature, but comparisons can be drawn from related structures. The relative rates and the predominant pathway would be a delicate balance between the electronic effects of the hydroxyl and fluoro substituents.

Factor Effect on SN1 Pathway Effect on SN2 Pathway Relevance to this compound
Substrate Structure Favored by stable carbocations (tertiary > secondary > primary).Favored by less sterically hindered carbons (methyl > primary > secondary).The primary benzylic carbon favors SN2, but resonance stabilization from the phenol (B47542) ring could allow for some SN1 character.
Nucleophile Rate is independent of the nucleophile's concentration or strength.Favored by strong, high-concentration nucleophiles.The choice of nucleophile is a critical experimental parameter to control the reaction pathway.
Leaving Group A good leaving group (like Br⁻) is essential.A good leaving group is essential.Bromide is an excellent leaving group, facilitating both pathways.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.Solvent choice can be used to direct the reaction towards the desired mechanism.

Influence of Phenolic Hydroxyl Group on Reaction Selectivity and Rate

The phenolic hydroxyl group plays a crucial role in modulating the reactivity of the bromomethyl center. In its protonated form, it acts as an ortho-directing group, influencing the electron density of the aromatic ring. More significantly, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a potent intramolecular nucleophile.

The proximity of the resulting phenoxide to the electrophilic bromomethyl group can lead to a rapid intramolecular SN2 reaction, resulting in the formation of a cyclic ether. This intramolecular pathway often competes with intermolecular nucleophilic substitution by external nucleophiles. The rate and selectivity of this process are highly dependent on the reaction conditions, such as the base used and the concentration of the external nucleophile.

Intramolecular Cyclization Reactions Involving Bromomethyl Electrophilicity

As mentioned, the deprotonated form of this compound can readily undergo intramolecular cyclization. This reaction typically proceeds via an intramolecular SN2 mechanism, where the phenoxide oxygen attacks the benzylic carbon, displacing the bromide ion. The product of this reaction is a fluorinated derivative of a six-membered heterocyclic ring system. The rate of this cyclization is influenced by the stereochemical arrangement of the molecule, which favors the formation of a six-membered ring.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is itself a reactive functional group, capable of undergoing various chemical transformations.

O-Alkylation and O-Acylation Reactions: Regiochemical Considerations

The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed under basic conditions to first generate the more nucleophilic phenoxide ion.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide. This is a classic Williamson ether synthesis. The regioselectivity is high for O-alkylation, as the phenoxide oxygen is a much stronger nucleophile than the aromatic ring carbons.

O-Acylation is the reaction of the phenoxide with an acylating agent, such as an acyl chloride or an anhydride (B1165640), to form a phenyl ester. Similar to O-alkylation, this reaction is highly regioselective for the oxygen atom.

In both O-alkylation and O-acylation, the presence of the adjacent bromomethyl group must be considered. If the conditions are too harsh or if the alkylating/acylating agent is also a good electrophile for the bromomethyl group, a mixture of products could be obtained. However, the higher nucleophilicity of the phenoxide generally ensures that O-substitution is the predominant reaction under controlled conditions.

Reaction Reagent Product Type Key Considerations
O-AlkylationAlkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃)Aryl etherCompetition with intramolecular cyclization if the alkylating agent is slow to react.
O-AcylationAcyl chloride (e.g., CH₃COCl) or anhydride in the presence of a base (e.g., pyridine)Phenyl esterGenerally a fast and efficient reaction.

Participation in Condensation and Coupling Reactions

The phenolic hydroxyl group can also participate in various condensation and coupling reactions. For instance, it can undergo condensation with aldehydes or ketones under acidic or basic catalysis, although this is less common for simple phenols compared to reactions involving the aromatic ring.

More significantly, the phenolic hydroxyl group can direct ortho- and para-electrophilic aromatic substitution reactions. While the focus here is on the reactions of the hydroxyl group itself, its directing effect is crucial in reactions where the aromatic ring is the nucleophile.

Furthermore, the phenolic hydroxyl can be converted into a better leaving group, such as a triflate (-OTf), which can then participate in various cross-coupling reactions, like Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds at that position on the aromatic ring.

Electrophilic Aromatic Substitution on the Fluorinated Phenol Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The rate and regioselectivity of these reactions on this compound are dictated by the electronic and steric effects of the existing substituents.

Directing Effects of Halogen and Hydroxyl Substituents

The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution. libretexts.orgbyjus.comyoutube.com This is due to its ability to donate electron density to the benzene (B151609) ring through a resonance effect (+R), which stabilizes the positive charge in the arenium ion intermediate formed during the reaction. stackexchange.comquora.com This strong activation makes phenols highly susceptible to electrophilic attack. mlsu.ac.inucalgary.ca

The bromomethyl (-CH2Br) group is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It directs incoming electrophiles primarily to the meta position relative to itself.

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectPredicted Directing Influence
-OHC1Strong +R, Weak -I (Activating)Ortho, Para (to C2, C4, C6)
-FC6Weak +R, Strong -I (Deactivating)Ortho, Para (to C1, C3, C5)
-CH2BrC2-I (Deactivating)Meta (to C4, C6)

This table provides a qualitative prediction based on established principles of substituent effects in electrophilic aromatic substitution.

Competitive Reaction Pathways and By-product Formation Analysis

While the C4 position is the most likely site of electrophilic attack, competitive reaction pathways leading to by-products can be anticipated. The directing influence of the fluorine atom to the C3 and C5 positions, although weaker, could lead to the formation of minor isomers. For instance, in a nitration reaction, while 2-(bromomethyl)-6-fluoro-4-nitrophenol is expected as the major product, small amounts of 2-(bromomethyl)-6-fluoro-3-nitrophenol and 2-(bromomethyl)-6-fluoro-5-nitrophenol could potentially form.

Steric hindrance from the bulky bromomethyl group at the C2 position would further disfavor electrophilic attack at the adjacent C3 position. Attack at the C5 position is also sterically hindered by the adjacent fluorine atom at C6. Therefore, the formation of these by-products is expected to be minimal under kinetically controlled conditions. quora.com

Furthermore, the high reactivity of phenols can sometimes lead to polysubstitution, especially under harsh reaction conditions. ucalgary.ca However, the presence of the deactivating fluorine and bromomethyl groups may mitigate this to some extent. Oxidation of the phenol to quinone-type structures is another potential side reaction, particularly with strong oxidizing electrophiles like concentrated nitric acid. libretexts.orgchemistrysteps.com

Table 2: Predicted Products and Potential By-products in the Nitration of this compound

ProductPosition of NitrationPredicted YieldRationale
2-(Bromomethyl)-6-fluoro-4-nitrophenolC4MajorStrong directing effect of the -OH group to the para position.
2-(Bromomethyl)-6-fluoro-3-nitrophenolC3MinorWeaker directing effect of the -F group to the para position, sterically hindered.
2-(Bromomethyl)-6-fluoro-5-nitrophenolC5MinorWeaker directing effect of the -F group to the ortho position, sterically hindered.
Polysubstituted/Oxidized ProductsMultiple/Ring OpeningTrace/VariableDependent on reaction conditions (e.g., concentration of nitric acid, temperature).

This table illustrates the expected product distribution based on the analysis of directing effects and potential side reactions.

Radical Reactions and Their Applications in Functionalization

The bromomethyl group is a key site for radical reactivity. The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage upon initiation by light or a radical initiator to form a stable benzylic radical. libretexts.orgchemistrysteps.com This stability arises from the delocalization of the unpaired electron into the aromatic pi-system. masterorganicchemistry.comyoutube.com

This benzylic radical can then participate in a variety of functionalization reactions. For example, it can be trapped by radical scavengers or participate in radical addition reactions. A common application of such reactivity is further bromination or the introduction of other functional groups at the benzylic carbon. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 2-(dibromomethyl)-6-fluorophenol.

The stereochemistry of radical reactions at the benzylic position generally leads to a racemic mixture if the carbon becomes a stereocenter during the reaction, as the intermediate radical is planar. youtube.com

Rearrangement Reactions and Stereochemical Implications

Phenolic compounds can undergo various rearrangement reactions, often under acidic or thermal conditions. One of the most well-known is the Claisen rearrangement, which involves the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether. byjus.com For this compound to undergo a Claisen-type rearrangement, it would first need to be converted to the corresponding allyl ether.

Another potential rearrangement for substituted phenols is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid. Again, this would require prior modification of the hydroxyl group of this compound.

The Newman-Kwart rearrangement is a thermal reaction that involves the intramolecular migration of a carbamoyl (B1232498) group from an oxygen to a sulfur or selenium atom. kiku.dk While not directly applicable to this compound itself, this illustrates the types of intramolecular rearrangements that can be engineered from phenolic structures.

Given the structure of this compound, rearrangement reactions directly involving the bromomethyl or fluoro substituents under typical conditions are less common. Any rearrangement would likely involve a multi-step sequence starting with the modification of the hydroxyl group. The stereochemical implications of such rearrangements would be highly dependent on the specific mechanism of the reaction. For concerted pericyclic reactions like the Claisen rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product in a predictable manner.

The functional groups present in this compound—a reactive bromomethyl group and a fluorophenol core—suggest its potential as a versatile building block in organic synthesis. However, specific studies detailing its application in the following areas could not be located:

Carbon-Carbon Bond Forming Reactions: No specific examples of Grignard, Heck, or Suzuki-Miyaura coupling reactions utilizing this compound as the substrate were found.

Heteroatom Nucleophile Capture: While reactions of benzyl bromides with heteroatom nucleophiles are common, specific studies detailing these strategies for this compound are not available.

Functionalization via Directing Group Strategies: Literature describing the use of the resident functional groups to direct further functionalization of the aromatic ring could not be identified.

Construction of Fused and Bridged Ring Systems: No specific synthetic routes starting from this compound to create fused or bridged architectures were found in the searched literature.

Stereoselective Syntheses: There is no available research on the use of this compound in stereoselective transformations to produce chiral derivatives.

Sequential and One-Pot Reactions: Detailed sequential or one-pot reaction sequences featuring this compound as a key intermediate are not described in the available literature.

To provide a scientifically accurate and well-sourced article, it is essential to rely on published and peer-reviewed research. Without such sources directly pertaining to this compound in the context of the requested outline, the generation of a thorough and informative article with verifiable data is not feasible while adhering to the strict content and sourcing requirements of the prompt.

Applications of 2 Bromomethyl 6 Fluorophenol As a Strategic Synthetic Building Block

Precursor in the Rational Design and Synthesis of Advanced Organic Scaffolds

No specific studies were identified that demonstrate the use of 2-(Bromomethyl)-6-fluorophenol as a key precursor for constructing complex and advanced organic scaffolds.

Role in Medicinal Chemistry Research for Lead Compound Generation and Scaffold Derivatization

There is no available research to suggest that this compound has been significantly employed in lead compound generation or for the derivatization of existing scaffolds in medicinal chemistry programs.

Utilization in the Development of New Materials and Functional Molecules (e.g., OLED precursors, polymers)

No publications were found that detail the application of this compound in the development of new materials, including its potential use as a precursor for Organic Light-Emitting Diodes (OLEDs) or in the synthesis of functional polymers.

Enabling Tool for Mechanistic Probes in Chemical Biology Research

There is no documented use of this compound as a specialized tool for probing biological mechanisms at the molecular level.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Bromomethyl 6 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 2-(Bromomethyl)-6-fluorophenol, a multi-nuclear approach provides a complete picture of its atomic connectivity and electronic environment.

High-Resolution Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect the unique electronic environment of each nucleus, influenced by the hydroxyl, fluorine, and bromomethyl substituents on the aromatic ring.

The ¹H NMR spectrum is anticipated to show distinct resonances for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration, often appearing as a broad singlet. libretexts.orgdocbrown.info The methylene protons of the -CH₂Br group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons, in addition to the signal for the bromomethyl carbon. The carbon attached to the hydroxyl group (C1) and the fluorine atom (C6) would be significantly influenced by these electronegative substituents. The carbon of the bromomethyl group is expected at the higher end of the aliphatic region due to the 'heavy atom' effect of bromine.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Predicted J-Coupling (Hz)
OH5.0 - 6.0-s (broad)-
H37.0 - 7.2125 - 128dd³J(H-H) ≈ 8, ⁴J(H-F) ≈ 2
H46.8 - 7.0120 - 123t³J(H-H) ≈ 8
H56.9 - 7.1123 - 126dd³J(H-H) ≈ 8, ³J(H-F) ≈ 9
CH₂Br4.5 - 4.730 - 35s-
C1-150 - 155 (d)d¹J(C-F) ≈ 240-250
C2-120 - 125s-
C3-128 - 132d³J(C-F) ≈ 3-4
C4-124 - 128s-
C5-115 - 120 (d)d²J(C-F) ≈ 20-25
C6-155 - 160 (d)d¹J(C-F) ≈ 245-255

Note: Predicted values are based on data for analogous compounds such as fluorophenols and bromophenols. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Probing Electronic Effects and Fluorine Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for studying this compound. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable insights into the effects of the ortho-hydroxyl and bromomethyl groups. osti.gov

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C6. This signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons (H5 and H3). The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, making it a powerful tool for analyzing complex mixtures of fluorinated compounds. rsc.org

Predicted ¹⁹F NMR Data for this compound

Atom Predicted ¹⁹F Chemical Shift (ppm) Multiplicity Predicted J-Coupling (Hz)
F at C6-130 to -140dd³J(F-H5) ≈ 9, ⁴J(F-H3) ≈ 2

Note: Chemical shifts are referenced to a standard such as CFCl₃. The predicted values are based on data for similar fluorophenol derivatives. nih.govucsb.edu

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would reveal the spin-spin coupling network between protons. jeol.com For this compound, cross-peaks would be observed between the adjacent aromatic protons (H3-H4, H4-H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. jeol.com It would be used to definitively assign which proton signal corresponds to which carbon signal in the aromatic ring and for the bromomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. jeol.com HMBC is crucial for identifying the placement of substituents on the aromatic ring. For instance, correlations from the methylene protons of the bromomethyl group to C1, C2, and C3 would confirm its position at C2. Similarly, correlations from the hydroxyl proton to C1, C2, and C6 would verify its location.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The spectrum of this compound is expected to be dominated by several key absorption bands. nih.gov

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is anticipated around 1200-1250 cm⁻¹. The C-Br stretching vibration of the bromomethyl group would likely be observed in the lower frequency region, typically around 600-700 cm⁻¹.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong
C-F Stretch1200 - 1250Strong
C-H Bend (in-plane)1000 - 1200Medium
C-H Bend (out-of-plane)750 - 900Strong
C-Br Stretch600 - 700Medium

Raman Spectroscopy for Molecular Vibrations and Conformational Studies

Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the aromatic ring would be a prominent feature in the Raman spectrum. The C-Br and C-F stretching vibrations are also Raman active and can provide additional structural confirmation. The analysis of low-frequency Raman modes can offer insights into the conformational flexibility of the bromomethyl group relative to the phenol (B47542) ring. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. mdpi.com

Predicted Raman Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic Ring Breathing990 - 1010Strong
Aromatic C-H Stretch3000 - 3100Strong
Aromatic C=C Stretch1580 - 1620Strong
C-F Stretch1200 - 1250Medium
C-Br Stretch600 - 700Medium

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, offering precise information on its molecular weight and structure through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Research

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₆BrFO), the expected accurate mass can be calculated based on the most abundant isotopes of its constituent elements. This high level of precision is indispensable for confirming the identity of newly synthesized compounds and for metabolic studies where the identification of unknown metabolites is required.

Table 1: Theoretical Accurate Mass Data for this compound

Ion SpeciesMolecular FormulaCalculated Accurate Mass (m/z)
[M]⁺C₇H₆⁷⁹BrFO⁺203.9635
[M]⁺C₇H₆⁸¹BrFO⁺205.9615
[M+H]⁺C₇H₇⁷⁹BrFO⁺204.9713
[M+H]⁺C₇H₇⁸¹BrFO⁺206.9693
[M+Na]⁺C₇H₆⁷⁹BrFONa⁺226.9534
[M+Na]⁺C₇H₆⁸¹BrFONa⁺228.9514

Note: This table presents theoretical values. Experimental values obtained via HRMS would be expected to be within a few parts per million (ppm) of these figures.

Fragmentation Pattern Analysis for Structural Connectivity

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the parent molecule. The analysis of these fragment ions provides a molecular fingerprint that can be used to deduce the structural connectivity of the compound. tutorchase.comlibretexts.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 ratio, resulting in doublet peaks for bromine-containing fragments. youtube.com

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the bromine atom, the bromomethyl group, and other characteristic cleavages of the aromatic ring.

Table 2: Predicted Major Fragmentation Patterns for this compound in Mass Spectrometry

Fragment Ion (m/z)Proposed Structure/LossSignificance
204/206[C₇H₆BrFO]⁺Molecular ion peak, showing the isotopic pattern of bromine.
125[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-compounds.
109[M - CH₂Br]⁺Loss of the bromomethyl group, indicating the presence of this substituent.
95[C₆H₄F]⁺Fragment corresponding to the fluorophenyl cation.
79/81[Br]⁺Bromine cation, confirming the presence of bromine.

Note: This table is predictive and based on established fragmentation principles for halogenated aromatic compounds. The relative intensities of the peaks would depend on the specific ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light will primarily involve π → π* transitions within the benzene (B151609) ring. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring. rsc.orgresearchgate.netresearchgate.net

The hydroxyl (-OH), fluorine (-F), and bromomethyl (-CH₂Br) groups on the phenol ring will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. Phenol itself typically shows absorption bands around 270 nm. researchgate.net The presence of the halogen and alkyl substituents is expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. The solvent used for the analysis can also influence the spectrum due to interactions with the solute molecules. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Electronic TransitionExpected λmax Range (nm)Chromophore
π → π*270 - 285Substituted Benzene Ring

Note: This data is an estimation based on the known UV-Vis spectra of substituted phenols. Experimental verification is required for precise values.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of phenolic compounds. researchgate.netnih.govmdpi.com The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its derivatives.

For HPLC analysis of this compound, a reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution is often used to achieve optimal separation of compounds with different polarities. Detection can be performed using a UV detector set at a wavelength where the compound absorbs strongly.

GC-MS is also a highly suitable technique, particularly for the analysis of volatile derivatives or for complex mixtures. nih.govmdpi.com Due to the polarity of the phenolic hydroxyl group, derivatization to a less polar silyl (B83357) ether is a common practice to improve chromatographic peak shape and resolution. The mass spectrometer detector in GC-MS provides an additional layer of identification based on the mass spectrum of the eluting components.

Table 4: Representative Chromatographic Conditions for the Analysis of Halogenated Phenols

TechniqueColumnMobile Phase/Carrier GasDetectorTypical Application
HPLCReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of Water (with 0.1% formic acid) and AcetonitrileUV (e.g., at 280 nm) or MSPurity assessment of the final product and reaction monitoring.
GC-MSCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)HeliumMass SpectrometerAnalysis of complex reaction mixtures, often after derivatization.

Note: These are general conditions and would require optimization for the specific analysis of this compound and its derivatives.

Theoretical and Computational Chemistry Investigations of 2 Bromomethyl 6 Fluorophenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic structure of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. For a molecule like 2-(Bromomethyl)-6-fluorophenol, a DFT study would typically begin with geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest energy, known as the ground state geometry. The calculations would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure is identified.

From this optimized geometry, further calculations could explore the molecule's potential energy surface. This "landscape" reveals other stable conformations (isomers) and the energy barriers between them. For this compound, this could involve, for example, determining the rotational barrier of the hydroxyl (-OH) and bromomethyl (-CH2Br) groups.

Table 7.1.1: Hypothetical DFT Calculation Parameters for this compound

ParameterExample Value/MethodDescription
Functional B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a flexible description of the electron distribution.
Solvent Model PCM (Polarizable Continuum Model)Could be used to simulate the effects of a solvent on the molecule's geometry and energy.

Note: Data not available in published literature. The table represents typical parameters for such a study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the oxygen atom of the hydroxyl group and to some extent, the fluorine atom.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These would be expected around the hydrogen atom of the hydroxyl group and the carbon atom of the bromomethyl group.

Green and yellow regions denote areas of intermediate or near-neutral potential.

By analyzing the MEP map, one could predict the most likely sites for hydrogen bonding, as well as electrophilic and nucleophilic reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO would likely be located on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO in this molecule would likely be centered on the antibonding orbitals of the C-Br bond and the aromatic ring.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

From the energies of the HOMO and LUMO, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity.

Table 7.1.2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Significance
E(HOMO) Data not availableEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) Data not availableEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap Data not availableIndicates chemical reactivity and kinetic stability.

Note: Data not available in published literature.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations can be employed to map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, for instance, a nucleophilic substitution at the bromomethyl group, computational methods can be used to locate the transition state . The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed.

Once a transition state structure is located and confirmed (by the presence of a single imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Prediction of Kinetic and Thermodynamic Parameters

From the computed energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters for a reaction can be predicted.

Thermodynamic parameters , such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), indicate whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous, respectively. These are calculated from the energy difference between the products and reactants.

Kinetic parameters , most notably the activation energy (Ea), are determined from the energy difference between the transition state and the reactants. The activation energy is crucial for predicting the rate of a reaction.

These computational predictions can be invaluable for understanding the feasibility and kinetics of reactions involving this compound, guiding synthetic efforts, and explaining observed reactivity patterns.

Table 7.2.1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

ParameterHypothetical Value (kcal/mol)Description
Activation Energy (Ea) Data not availableThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH) Data not availableThe net change in heat content during the reaction.
Gibbs Free Energy of Reaction (ΔG) Data not availableThe net change in free energy, indicating the spontaneity of the reaction.

Note: Data not available in published literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, primarily the C-C bond connecting the bromomethyl group to the phenyl ring and the C-O bond of the hydroxyl group. Conformational analysis aims to identify the most stable arrangements, known as conformers, and the energy barriers between them.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. For this compound, the key dihedral angles involve the orientation of the -CH2Br and -OH groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine or bromine atom can significantly influence the conformational preferences, leading to more stable, planar structures.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions of the molecule in various environments, such as in a solvent or at a specific temperature. mdpi.com These simulations reveal how the molecule explores its conformational space and how intermolecular interactions affect its dynamics. The results from MD simulations are crucial for understanding the molecule's flexibility and its interactions with other molecules, which is vital for predicting its role in larger chemical or biological systems. nih.govmdpi.com

Table 1: Calculated Relative Energies of this compound Conformers

Hypothetical data based on typical computational results for similar halogenated phenols.

ConformerDihedral Angle (HO-C-C-C) (°)Dihedral Angle (C-C-CH2-Br) (°)Relative Energy (kcal/mol)Hydrogen Bond Type
A000.00O-H···F
B18001.52None
C0902.78O-H···F (weak)
D180903.95None

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters of molecules, which can then be correlated with experimental data to confirm structural assignments and understand electronic properties. nih.govscilit.com For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict its electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

By modeling the electronic transitions between molecular orbitals, TD-DFT can explain the effect of substituents (–Br, –F, –OH, –CH2Br) on the absorption spectrum of the phenol core. nih.govresearchgate.net For instance, the electron-donating hydroxyl group and the electron-withdrawing halogen atoms can cause shifts in the absorption bands compared to unsubstituted phenol. kuleuven.beimist.ma

Furthermore, computational methods can predict vibrational spectra (infrared and Raman) by calculating the frequencies and intensities of the normal modes of vibration. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. The accuracy of these predictions is often high enough to distinguish between different conformers or to identify the presence of intermolecular interactions. researchgate.net

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for a Series of Substituted Phenols

Illustrative data to show the correlation between theoretical and experimental values.

CompoundPredicted λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p))Experimental λmax (nm)Reference
Phenol275270 researchgate.net
2-Fluorophenol (B130384)272268-
2-Bromophenol278274-
2,6-Difluorophenol269265-
This compound276 (Hypothetical)N/A-

Chemometrics and Machine Learning Applications in Reaction Prediction and Optimization

Chemometrics and machine learning are increasingly being applied to predict the outcomes of chemical reactions and to optimize reaction conditions, moving beyond traditional one-variable-at-a-time experimentation. beilstein-journals.orgbeilstein-journals.orgnih.gov For a molecule like this compound, which can be a substrate in various organic reactions, these data-driven approaches can significantly accelerate the discovery of optimal synthetic routes. duke.edunih.gov

Machine learning models can be trained on large datasets of chemical reactions to identify complex relationships between reactants, reagents, solvents, temperature, and the resulting yield and selectivity. beilstein-journals.orgrsc.org For instance, a model could be developed to predict the optimal conditions for a nucleophilic substitution reaction at the bromomethyl group of this compound. By inputting different nucleophiles, bases, and solvents into the model, it could predict the most promising reaction conditions to maximize the yield of the desired product while minimizing side reactions.

These models often employ algorithms such as random forests or neural networks and can be coupled with high-throughput experimentation for a closed-loop optimization process. beilstein-journals.orgduke.edu This synergy between computational prediction and automated experimentation is a powerful strategy for efficiently navigating the vast parameter space of a chemical reaction. beilstein-journals.org

Table 3: Hypothetical Machine Learning-Guided Optimization of a Nucleophilic Substitution on this compound

This table illustrates how different parameters could be varied and the predicted outcome based on a hypothetical machine learning model.

Experiment #NucleophileSolventTemperature (°C)Predicted Yield (%)
1Sodium AzideDMF2585
2Sodium AzideDMSO2592
3Potassium CyanideEthanol5078
4Potassium CyanideDMSO5088
5 (Optimized)Sodium AzideDMSO3095

Future Research Directions and Unexplored Avenues for 2 Bromomethyl 6 Fluorophenol

Development of Novel Catalytic Transformations

The structural features of 2-(Bromomethyl)-6-fluorophenol make it an ideal candidate for a variety of catalytic transformations, an area ripe for future exploration. The presence of the benzylic bromide facilitates numerous cross-coupling reactions, which are fundamental to modern organic synthesis.

Future research could focus on leveraging this reactivity in well-established palladium-, nickel-, or copper-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These transformations would allow for the introduction of a wide array of substituents at the benzylic position, paving the way for the synthesis of diverse molecular libraries. Furthermore, the phenolic hydroxyl group can act as an internal ligand or directing group, potentially enabling novel ortho-functionalization reactions on the aromatic ring. Investigations into enantioselective catalysis could also yield chiral derivatives of significant interest for pharmaceutical applications.

Table 1: Potential Catalytic Reactions for Future Investigation

Reaction TypeReactantCatalyst System (Example)Potential Product ClassResearch Goal
Suzuki CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, BaseDiaryl/Styrenyl Methane DerivativesC-C bond formation, library synthesis
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseSubstituted Allyl PhenolsFunctionalized olefins
Sonogashira CouplingTerminal AlkynePd/Cu, BasePropargyl Phenol (B47542) DerivativesSynthesis of alkynes for click chemistry
Buchwald-HartwigAminePd Catalyst, Ligand, BaseBenzylaminesAccess to novel amine scaffolds
Asymmetric AlkylationNucleophileChiral Phase-Transfer CatalystChiral Ethers/EstersEnantioselective synthesis

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents a significant growth area. The electrophilic bromomethyl group of this compound is a prime functional handle for such applications.

The benzylic bromide can act as a covalent labeling agent by reacting with nucleophilic residues (e.g., cysteine or histidine) on proteins or other biomolecules. ontosight.ai This could enable its use as a chemical probe to study protein function or for the development of targeted therapeutics. The fluorine atom offers an additional, powerful tool: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Future research could develop this compound derivatives as ¹⁹F NMR probes for in-cell or in vivo imaging, allowing for background-free monitoring of biological processes. nih.govvictoria.ac.nz The strategic placement of fluorine can also modulate the compound's pharmacokinetic properties, a key consideration in drug design. nih.govmdpi.com

Integration into Flow Chemistry and Automation Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. fluorine1.ru Benzylic bromides, known for their high reactivity, are excellent candidates for flow chemistry, where tight control over reaction time and temperature can minimize the formation of impurities. rsc.orgorganic-chemistry.org

Future work should focus on integrating the synthesis of and reactions using this compound into automated flow systems. innoget.com This would allow for the rapid generation of derivative libraries for high-throughput screening in drug discovery or materials science. innoget.com A flow-based approach could also enhance the safety of handling potentially lachrymatory reagents like benzylic bromides. wikipedia.org The development of a continuous process for producing the compound itself would be a crucial first step, followed by downstream modules for its functionalization in various catalytic or substitution reactions. nih.gov

Addressing Challenges in Scalable and Sustainable Synthesis

For any chemical compound to find widespread use, its synthesis must be scalable, cost-effective, and environmentally sustainable. The current synthesis of this compound and related compounds often relies on traditional bromination methods, such as using N-bromosuccinimide (NBS) and a radical initiator, which can be hazardous. rsc.org

A key future research direction is the development of greener synthetic routes. This could involve exploring alternative brominating agents that are safer and produce less waste. Catalytic methods using hydrogen bromide or other sources in conjunction with an oxidant could offer a more atom-economical approach. manac-inc.co.jp Furthermore, replacing hazardous solvents like carbon tetrachloride with more benign alternatives is a critical goal. organic-chemistry.org Research into process intensification, perhaps using the flow chemistry platforms mentioned previously, could lead to higher yields and reduced energy consumption, aligning with the principles of green chemistry. chemistryviews.org

Table 2: Comparison of Synthetic Methodologies for Future Optimization

ParameterTraditional Batch Synthesis (e.g., NBS/CCl₄)Potential Green/Flow Synthesis
Brominating Agent N-BromosuccinimideHBr with oxidant, enzymatic bromination
Solvent Chlorinated (e.g., CCl₄)Acetonitrile (B52724), water, or solvent-free
Energy Input High (reflux temperatures)Potentially lower, better heat transfer
Safety Use of hazardous reagents and solventsReduced hazardous materials, contained system
Scalability Often challengingMore straightforward scale-up
Waste Generation Stoichiometric byproductsPotentially catalytic, less waste

Expanding its Role in Interdisciplinary Chemical Sciences and Innovative Technologies

The true potential of this compound lies in its application across diverse scientific fields, acting as a bridge between fundamental chemistry and applied technology.

Medicinal Chemistry: The fluorophenol motif is present in numerous pharmaceuticals. acs.org The compound can serve as a valuable fragment in fragment-based drug discovery (FBDD) programs targeting various diseases. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability. nih.govvictoria.ac.nz

Materials Science: Fluorinated phenols are used to create polymers with unique properties, such as thermal stability and chemical resistance. fluorine1.ru this compound could be used as a monomer or a functionalizing agent to impart these properties onto surfaces or into bulk materials. The ability of fluorinated phenols to act as effective hydrogen bond donors could also be exploited in the design of self-assembling monolayers and crystalline materials. brighton.ac.uk

Agrochemicals: The introduction of fluorine and a phenol group are common strategies in the design of new herbicides and pesticides. This compound could serve as a starting point for novel agrochemical scaffolds. researchgate.net

Imaging Technologies: Beyond ¹⁹F NMR, if the fluorine atom is replaced with the positron-emitting isotope ¹⁸F, the resulting tracer could be used in Positron Emission Tomography (PET) for medical diagnostics. nih.govvictoria.ac.nz

Future interdisciplinary collaborations will be essential to unlock these innovative applications, transforming this compound from a simple reagent into a key component of next-generation technologies.

Q & A

Q. How are safety and toxicity profiles evaluated for brominated phenols in biological studies?

  • Methodological Answer : Ames tests assess mutagenicity, while zebrafish embryo models evaluate acute toxicity (LC₅₀). Computational QSAR models predict metabolite formation (e.g., debromination to formaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.